N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes multiple fluorine atoms and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-difluoroaniline with 4-methoxyphenol in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with difluoroacetic acid or its derivatives under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetate derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to biological molecules, potentially disrupting normal cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with enzyme activity and cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-methoxyphenoxy)propanamide
- 2-(Trifluoromethyl)pyridine
Comparison
Compared to similar compounds, N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is unique due to its dual difluoro groups and methoxyphenoxy moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3/c1-22-10-3-5-11(6-4-10)23-15(18,19)14(21)20-13-7-2-9(16)8-12(13)17/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGKQAJBUWOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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